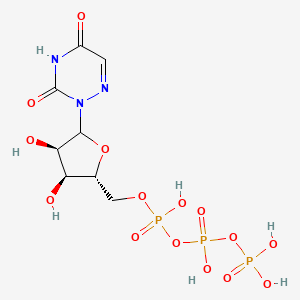

6-Azauridine 5'-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [[2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. It is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphate, and triazinyl groups. This compound’s unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [[2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting with the preparation of the oxolan ring and the triazinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and advanced monitoring systems can help maintain the necessary conditions for high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Análisis De Reacciones Químicas

Types of Reactions

[[2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The triazinyl group can be reduced under specific conditions.

Substitution: The phosphate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

6-Azauridine 5'-triphosphate is synthesized from 6-azauridine, which inhibits the de novo synthesis of pyrimidines. The compound's mechanism involves its incorporation into RNA, which disrupts normal cellular functions. Studies have shown that this incorporation can lead to cytotoxic effects in various cell types, particularly in cancer cells and viral infections .

This compound has been utilized as an antiviral agent, particularly against viruses such as the foot-and-mouth disease virus. Its mechanism involves the inhibition of viral RNA synthesis by competing with natural nucleotides for incorporation into viral RNA .

Case Study: Antiviral Activity Against Foot-and-Mouth Disease Virus

In a study examining the effects of 6-azauridine on foot-and-mouth disease virus, it was found that the compound significantly reduced viral replication in cell cultures. The cytotoxic potential was assessed through cell viability assays, demonstrating a strong correlation between increased concentrations of 6-azauridine and decreased viral titers .

Applications in Cancer Therapy

The compound has shown promise in cancer research due to its ability to inhibit cell growth through interference with RNA synthesis. Specifically, it has been studied for its effects on chronic myelogenous leukemia cells, where it was found to alter pyrimidine metabolism significantly .

Case Study: Impact on Chronic Myelogenous Leukemia

Research indicated that treatment with 6-azauridine led to a marked decrease in cell proliferation rates. The study highlighted that at optimal concentrations, the compound inhibited UTP biosynthesis while promoting the incorporation of 6-azauridine into RNA, ultimately leading to cytostatic effects on tumor cells .

Mechanistic Insights into Metabolic Effects

The metabolic pathways affected by 6-azauridine include significant alterations in pyrimidine nucleotide pools within cells. This disruption can lead to downstream effects on DNA and RNA synthesis, impacting overall cellular health and function.

Table 2: Metabolic Effects of 6-Azauridine Treatment

| Metabolite | Effect Observed |

|---|---|

| UTP | Decreased levels |

| CTP | Decreased levels |

| Incorporation into RNA | Increased levels of analog |

Mecanismo De Acción

The mechanism by which [[2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The triazinyl group can bind to enzymes or receptors, altering their activity. The phosphate groups can participate in phosphorylation reactions, which are crucial in many biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- [(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-3,4-dihydroxytetrahydro-2-furanyl]methyl dihydrogen phosphate

- [(2R,3S,4R,5R)-2-叠氮基-2-((苯甲酰氧基)甲基)-5-(2,4-二氧代-3,4)

Uniqueness

What sets [[2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from similar compounds is its unique combination of functional groups and stereochemistry. This configuration allows it to participate in a broader range of reactions and interact with a variety of biological targets, making it a versatile and valuable compound in scientific research .

Propiedades

Número CAS |

6198-30-7 |

|---|---|

Fórmula molecular |

C8H14N3O15P3 |

Peso molecular |

485.13 g/mol |

Nombre IUPAC |

[[(2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7?/m1/s1 |

Clave InChI |

NCKFQXVRKKNRBB-HJZCUYRDSA-N |

SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES isomérico |

C1=NN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Sinónimos |

6-azauridine 5'-triphosphate 6-azaUTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.